molecular formula C14H13N5O3S B2629979 6-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 872696-15-6

6-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No. B2629979
M. Wt: 331.35
InChI Key: NGQMBOPQSXPGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C14H13N5O3S and its molecular weight is 331.35. The purity is usually 95%.
BenchChem offers high-quality 6-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The chemical compound under discussion has been involved in various synthesis studies, showcasing methodologies for creating novel derivatives with potential biological activities. For instance, compounds with similar structures have been synthesized through cyclization reactions, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Mekuskiene & Vainilavicius, 2006). Furthermore, the structural analysis and characterization of these compounds, including X-ray diffraction studies, provide insights into their potential as dihydrofolate reductase inhibitors, which could have implications in medicinal chemistry (Al-Wahaibi et al., 2021).

Biological Activities

Several studies have explored the biological activities of pyrimidine derivatives, focusing on their anti-inflammatory, analgesic, and antitumor properties. Novel benzodifuranyl derivatives have shown significant COX-2 inhibitory activities, suggesting potential applications in anti-inflammatory and analgesic therapies (Abu‐Hashem et al., 2020). Additionally, some derivatives exhibit potent anticancer activities against various human cancer cell lines, underscoring the therapeutic potential of these compounds (Hafez & El-Gazzar, 2017).

Supramolecular Assemblies

Research on dihydropyrimidine derivatives has also delved into their potential in forming supramolecular assemblies. These structures are of interest for their hydrogen-bonding capabilities and applications in the development of new materials (Fonari et al., 2004).

Herbicidal Activity

Moreover, some pyrimidine derivatives have been investigated for their herbicidal activities, presenting a new avenue for agricultural chemical development. The synthesis and evaluation of these compounds contribute to the discovery of novel herbicides with specific action mechanisms (Nezu et al., 1996).

properties

IUPAC Name

6-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-22-10-4-2-9(3-5-10)19-11(17-18-14(19)23)6-8-7-12(20)16-13(21)15-8/h2-5,7H,6H2,1H3,(H,18,23)(H2,15,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQMBOPQSXPGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.